4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
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Description
4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O3S and its molecular weight is 378.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Studies
The synthesis of analogues closely related to the specified chemical, focusing on their preparative and spectroscopic characteristics, is a significant area of study. These compounds have been synthesized and analyzed for their interaction with metal ions, particularly Zn(II), demonstrating a shift in their ultraviolet/visible spectra upon binding. This property underlines their potential as specific fluorophores for Zn(II), highlighting their usefulness in detecting zinc in biological systems (Kimber et al., 2003).
Antiproliferative Activity
Compounds with a structural resemblance to the specified chemical have been designed, synthesized, and evaluated for their cytotoxic activities against various human cancer cell lines. Some derivatives exhibited significant antiproliferative activity, indicating their potential as therapeutic agents for cancer treatment. These studies also explored their mechanisms of action, including the disruption of tubulin polymerization and induction of apoptosis (Srikanth et al., 2016).
Antimicrobial Applications
Research into novel derivatives of related chemical structures has also uncovered significant antimicrobial properties. These compounds were tested against various strains of bacteria and fungi, showing enhanced antimicrobial activity compared to the parent compounds. Such findings underscore the potential of these derivatives in developing new antimicrobial agents (Vanparia et al., 2010).
Enantioselective Fluorination
The development of sterically demanding electrophilic fluorinating reagents, derived from compounds structurally related to the specified chemical, has been reported. These reagents improve the enantioselectivity of products in fluorination reactions, highlighting their significance in synthetic organic chemistry and the development of enantioselective synthesis methods (Yasui et al., 2011).
Crystal Engineering
The role of organic fluorine, introduced through compounds akin to the specified chemical, in crystal engineering has been explored. These studies focus on the packing features in fluorine-substituted compounds, emphasizing the importance of fluorine in modulating intermolecular interactions and enhancing the understanding of crystal packing phenomena (Choudhury & Row, 2006).
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-12-17(7-8-18(14)20)26(23,24)21-16-6-5-15-4-3-9-22(10-11-25-2)19(15)13-16/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEJDDJZFJXEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.